molecular formula C11H12ClNO B1599461 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde CAS No. 886500-65-8

2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B1599461
CAS No.: 886500-65-8
M. Wt: 209.67 g/mol
InChI Key: FKJKRWNFRHQBJQ-UHFFFAOYSA-N
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Description

Historical Context and Significance of Benzaldehyde (B42025) Derivatives in Organic and Medicinal Chemistry

Benzaldehyde, the simplest aromatic aldehyde, was first isolated in 1803 by the French pharmacist Martrès from amygdalin, a compound found in bitter almonds. wikipedia.orgbritannica.com Its synthesis was later achieved in 1832 by Friedrich Wöhler and Justus von Liebig, a milestone that contributed to the foundational structural theory of organic chemistry. wikipedia.orgbritannica.com Benzaldehyde and its derivatives are characterized by a benzene (B151609) ring attached to a formyl group, and their versatility stems from the reactivity of the aldehyde, the aromatic ring, and the aldehydic hydrogen. researchgate.net

Industrially, benzaldehydes are valuable precursors in the manufacturing of dyes, perfumes, flavorings, and other organic compounds like cinnamic acid. britannica.comresearchgate.net Substituted benzaldehydes, which feature additional functional groups on the benzene ring, are crucial building blocks in organic synthesis. wisdomlib.org They serve as reactants for creating a wide array of new molecules, including Schiff bases and pyrazole (B372694) derivatives. wisdomlib.org Their significance extends into medicinal chemistry, where benzaldehyde derivatives are integral to the synthesis of various compounds, including specific sulfonamides. wisdomlib.org Research has also explored benzaldehyde derivatives as potential tyrosinase inhibitors, although many have shown relatively low activity. nih.gov The ability to introduce diverse substituents onto the benzaldehyde framework allows chemists to fine-tune the electronic and steric properties of molecules, making these derivatives a cornerstone of synthetic chemistry. liberty.eduacs.orgrug.nl

The Pyrrolidine (B122466) Heterocycle as a Privileged Scaffold in Bioactive Molecules

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netdntb.gov.uafrontiersin.org This designation is due to its frequent appearance in the core structure of numerous pharmacologically active molecules, including many natural alkaloids. frontiersin.org The utility of the pyrrolidine scaffold in drug discovery is enhanced by several key features. nih.govresearchgate.netnih.gov

First, as a saturated, non-planar ring, it provides a three-dimensional structure that allows for a more effective exploration of pharmacophore space compared to its flat aromatic counterpart, pyrrole (B145914). nih.govresearchgate.netdntb.gov.ua This non-planarity, known as "pseudorotation," contributes to increased 3D coverage in molecule design. nih.govresearchgate.netnih.gov Second, the pyrrolidine ring can possess up to four stereogenic carbons, introducing stereochemistry that is often crucial for selective binding to biological targets like proteins. nih.govresearchgate.netnih.gov This structural complexity makes it a valuable component for designing new drug candidates with diverse biological profiles. nih.govnih.gov Consequently, compounds bearing the pyrrolidine moiety are continuously utilized as key intermediates in research and development for new therapeutic agents targeting a range of diseases. frontiersin.org

Overview of 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde within Current Research Paradigms

This compound is a substituted benzaldehyde that incorporates both the chloro- and pyrrolidinyl- functional groups. It is recognized as a building block for use in research and manufacturing settings. calpaclab.com

Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 886500-65-8 calpaclab.com
Molecular Formula C₁₁H₁₂ClNO calpaclab.comscbio.cn
Molecular Weight 209.67 g/mol scbio.cn
Product Family Building Blocks calpaclab.com

This table is interactive and contains data sourced from chemical suppliers.

Research Gaps and Future Perspectives for the Compound

A review of current scientific literature reveals a significant research gap concerning this compound. There is a notable lack of published studies focusing on the specific synthesis, chemical reactivity, and potential biological applications of this compound. Its primary identity is that of a commercially available chemical intermediate, with its potential largely unexplored. calpaclab.comscbio.cn

The future research perspectives for this compound are promising, precisely because of this lack of data. The compound uniquely combines three key structural features: an electrophilic aldehyde group, a medicinally significant pyrrolidine scaffold, and a halogenated aromatic ring. The aldehyde group is a versatile handle for a wide range of chemical transformations, including reductive aminations, condensations, and oxidations. researchgate.net The pyrrolidine moiety is a well-established pharmacophore known to impart favorable properties in drug candidates frontiersin.org, while the chloro-substituent can influence the electronic properties of the ring and serve as a site for further modification via cross-coupling reactions.

Future research could focus on:

Novel Synthetic Routes: Developing and optimizing efficient, high-yield synthetic pathways to make the compound and its derivatives more accessible for study.

Biological Screening: Synthesizing a library of derivatives based on this scaffold for screening against various biological targets. Given the prevalence of the pyrrolidine ring in central nervous system agents and anticancer compounds, these would be logical therapeutic areas to investigate. chemimpex.comnih.gov

Material Science Applications: Exploring its use as a monomer or precursor for functional polymers or materials, where the combination of the aromatic and heterocyclic components could lead to novel properties.

By leveraging the known value of its constituent parts, this compound represents an untapped resource for innovation in both medicinal and materials chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-11-7-10(4-3-9(11)8-14)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJKRWNFRHQBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428094
Record name 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-65-8
Record name 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde and its Structural Analogues

The synthesis of this compound is primarily achieved through a sequence of reactions that construct the substituted aromatic core. Key to this synthesis are strategies for activating the aryl halide, introducing the pyrrolidine (B122466) ring, and subsequently utilizing the reactive aldehyde group for further transformations.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Halide Activation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for synthesizing aryl amines and ethers from activated aryl halides. walisongo.ac.id For the synthesis of this compound, a common precursor is 2-chloro-4-fluorobenzaldehyde. sigmaaldrich.com In this substrate, the aromatic ring is "activated" towards nucleophilic attack by the presence of electron-withdrawing groups—the aldehyde and the chlorine atom. libretexts.orgyoutube.com These groups make the aromatic ring electron-deficient, facilitating the addition of a nucleophile. libretexts.org

The SNAr mechanism proceeds via a two-step addition-elimination process. libretexts.orgyoutube.com Pyrrolidine, acting as the nucleophile, attacks the carbon atom bearing the fluorine. Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic. youtube.com The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized, particularly by the ortho- and para-substituents. libretexts.orgyoutube.com In the final step, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring and yielding the final product. The reaction is favored when the electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for effective stabilization of the negatively charged intermediate. libretexts.org

A typical procedure involves heating the di-halogenated benzaldehyde (B42025) with pyrrolidine in a suitable solvent, often in the presence of a base like potassium carbonate to neutralize the generated hydrofluoric acid. walisongo.ac.id

Table 1: Comparison of Halogen Leaving Group Reactivity in SNAr

Leaving GroupRelative ReactivityRationale
FHighHighest electronegativity strongly polarizes the C-X bond, making the carbon highly susceptible to nucleophilic attack (rate-determining step). youtube.com
ClModerateLess electronegative than fluorine, resulting in a less polarized C-X bond. youtube.com
BrLowWeaker C-X bond but lower electronegativity compared to F and Cl. youtube.com
IVery LowLeast electronegative, resulting in the slowest rate of nucleophilic attack. youtube.com

Approaches for Introducing and Modifying the Pyrrolidine Moiety

The pyrrolidine ring is a significant heterocyclic scaffold found in many biologically active molecules. mdpi.comfrontiersin.orgresearchgate.net Its incorporation into a target structure can be achieved through various synthetic methods.

The most direct method for the synthesis of this compound is the nucleophilic substitution reaction where pre-formed pyrrolidine is introduced as a complete unit. mdpi.com This is a common and efficient strategy. mdpi.com

Alternative strategies for forming the pyrrolidine ring itself include:

Cycloaddition Reactions: Metal-catalyzed asymmetric 1,3-dipolar cycloadditions between azomethine ylides and olefinic dipolarophiles provide a powerful route to create diversely functionalized and stereochemically complex pyrrolidines. nih.govacs.org This method allows for the construction of the five-membered ring with a high degree of control over stereochemistry. acs.org

Reductive Cyclization: Tertiary amides and lactams can be used to generate azomethine ylides reductively, which then undergo cycloaddition to form complex pyrrolidine structures. acs.org

From Natural Precursors: Chiral pyrrolidines are often synthesized from readily available precursors like proline and 4-hydroxyproline, which ensures the production of optically pure compounds. mdpi.comunibo.it

A related synthesis for a structural analogue, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, was achieved starting from terephthalaldehyde. atlantis-press.comatlantis-press.com The synthesis involved a three-step process of acetal (B89532) protection, nucleophilic reaction with pyrrolidine (reductive amination), and subsequent hydrolysis to reveal the aldehyde. atlantis-press.comatlantis-press.com

Aldehyde Group Functionalization and Derivatization

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations, making it a valuable synthetic intermediate. acs.org This reactivity allows for the construction of more complex molecules.

Common derivatizations include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (benzoic acid derivative) using various oxidizing agents. misericordia.edu

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds, such as malonic acid, in the presence of a basic catalyst yields α,β-unsaturated acids (cinnamic acid derivatives). tandfonline.com This reaction is a classic method for carbon-carbon bond formation. tandfonline.com

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent to form new C-N bonds, yielding substituted amines. This method is used for immobilizing aldehyde-functionalized molecules onto amino-functionalized surfaces. nih.gov

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, providing a powerful tool for C=C double bond formation.

Benzoin Condensation: The dimerization of aldehydes, catalyzed by a nucleophile like cyanide or thiamine, can produce α-hydroxy ketones. worldwidejournals.com

Table 2: Examples of Aldehyde Functionalization Reactions

Reaction TypeReactant(s)Product TypeReference
OxidationOxidizing Agent (e.g., KMnO4, O2)Carboxylic Acid misericordia.edu
Knoevenagel CondensationActive Methylene Compound (e.g., Malonic Acid)α,β-Unsaturated Acid tandfonline.com
Reductive AminationAmine, Reducing Agent (e.g., NaBH3CN)Substituted Amine nih.gov
Benzoin CondensationAldehyde (dimerization), Catalyst (e.g., Thiamine)α-Hydroxy Ketone worldwidejournals.com

Green Chemistry Principles Applied to the Synthesis of this compound and Derivatives

Modern synthetic chemistry places increasing emphasis on environmentally benign methods. The synthesis of benzaldehyde derivatives, including the title compound, has been a subject of optimization using green chemistry principles to reduce waste, energy consumption, and the use of hazardous materials. misericordia.eduworldwidejournals.com

Solvent-Free and Reduced-Solvent Reaction Conditions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Several synthetic transformations relevant to the synthesis of this compound and its derivatives have been successfully adapted to solvent-free or reduced-solvent conditions.

Oxidation Reactions: The oxidation of benzyl (B1604629) alcohols and aldehydes to their corresponding aldehydes and carboxylic acids has been performed under solvent-free conditions, sometimes using catalysts supported on solid matrices or simply by heating the neat reactants. misericordia.edumdpi.com For instance, the oxidation of alkylarenes with KMnO4 supported on montmorillonite (B579905) K10 can be achieved without a solvent. mdma.ch

Condensation Reactions: The Knoevenagel condensation of benzaldehydes with malonic acid can be performed as a solvent-free mixture heated to high temperatures, using environmentally benign catalysts like ammonium (B1175870) bicarbonate instead of traditional pyridine (B92270) and piperidine (B6355638). tandfonline.com Aldol condensations to form chalcones have also been effectively carried out by simply grinding a benzaldehyde and an acetophenone (B1666503) with solid sodium hydroxide (B78521). acs.org

Multi-component Reactions: The synthesis of N-alkylated derivatives of N-acylhydrazones from hydrazides, aldehydes, and α,β-unsaturated esters has been demonstrated under solvent-free conditions, showcasing the potential for complex molecule synthesis without bulk solvents. benthamdirect.com

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates, increasing yields, and improving product purity. psu.edunih.gov The direct interaction of microwave irradiation with polar molecules in the reaction mixture leads to rapid and efficient heating. psu.edu

This technology has been applied to several key reaction types relevant to the synthesis of this compound:

N-Alkylation: Microwave irradiation has been shown to dramatically reduce reaction times for the N-alkylation of pyrrolidine-containing heterocycles. nih.govresearchgate.net For example, an N-alkylation reaction that might take hours under conventional heating can be completed in minutes using a microwave reactor. nih.gov

Condensation Reactions: The synthesis of various heterocyclic systems from benzaldehyde precursors, such as quinolines, has been significantly improved using microwave heating, affording excellent yields in much shorter time frames compared to conventional methods. nih.gov

Oxidation: The oxidation of toluenes to benzaldehydes can be accelerated using microwave irradiation. mdma.ch Similarly, the oxidation of benzaldehyde using atmospheric oxygen and an organic catalyst was successfully performed in a household microwave, reducing reaction time from hours to minutes. misericordia.edu

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional Method (Time)Microwave-Assisted Method (Time)Advantage of MicrowaveReference
N-Alkylation of Pyrrolidine-Fused ChlorinNot specified, typically hours5 minutesDrastic reduction in reaction time nih.gov
Synthesis of QuinolinesNot specified, typically hours30-40 minutesIncreased yields and reduced time nih.gov
Oxidation of BenzaldehydeNot specified, typically hours5-15 minutesSignificant time reduction misericordia.edu
Ring-Closing MetathesisOften long reaction timesMinutesEnhanced reaction rates and conversions psu.edu

Ultrasound-Assisted Synthesis Optimization

Ultrasound-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. nih.gov This technique utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with high temperatures and pressures, leading to a significant enhancement in reaction rates. nih.gov The application of ultrasound is particularly beneficial for reactions that are slow at room temperature or require harsh conditions using conventional methods.

For the synthesis of derivatives from this compound, ultrasound irradiation can be a valuable optimization strategy. For instance, in the synthesis of chalcones, a key class of intermediates, ultrasound can significantly reduce reaction times and improve yields compared to traditional stirring methods. sciensage.info Studies on the synthesis of 1-(2-hydroxyaryl)-3-(pyrrolidin-1-yl)-prop-2-en-1-ones from 3-formylchromones and pyrrolidine have demonstrated that ultrasonication can lead to good yields within 30-35 minutes. researchgate.net Similarly, the ultrasound-assisted synthesis of 2-arylbenzimidazoles and 2-arylbenzoxazoles from aldehydes has been shown to be an efficient and catalyst-free method. nih.govnih.gov

Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis

Derivative Class Conventional Method Time Ultrasound-Assisted Time Yield Improvement Reference
α, β-Unsaturated Carbonyls 75-90 min 30-45 min Significant sciensage.info
N-substituted 1,2,4-triazoles 10-36 h 39-80 min Significant nih.gov
2-Arylbenzimidazoles Several hours 2-7.5 h Moderate to High nih.gov

The primary advantages of employing ultrasound include shorter reaction times, milder reaction conditions, and often higher product yields, contributing to a more sustainable synthetic process. nih.govsemanticscholar.org

Mechanochemical Synthesis Approaches

Mechanochemistry, or synthesis by grinding, offers a solvent-free alternative to traditional solution-phase chemistry. rjlbpcs.com This technique involves the use of mechanical force to induce chemical reactions between solid-state reactants. The energy input from grinding can lower activation barriers and promote reactions that might otherwise require high temperatures or long reaction times in solution.

The Claisen-Schmidt condensation, a key reaction for the synthesis of chalcones from aldehydes and acetophenones, can be effectively carried out using mechanochemical methods. rjlbpcs.com By grinding the reactants with a solid base catalyst, such as sodium hydroxide, the reaction can proceed to completion at room temperature without the need for a solvent. This approach is not only environmentally friendly but also simplifies product isolation, as the solid product can often be directly collected after neutralizing the catalyst. rjlbpcs.com The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC). rjlbpcs.com

Mechanochemical methods have also been successfully applied to the synthesis of more complex heterocyclic systems, such as porphyrins, through the acid-catalyzed condensation of aldehydes and pyrrole (B145914). nih.gov This demonstrates the potential of mechanochemistry for forming carbon-carbon bonds and constructing intricate molecular architectures from simple precursors like this compound.

Catalytic Methods and Reagent Selection for Enhanced Efficiency

The selection of appropriate catalysts and reagents is crucial for optimizing the synthesis of derivatives from this compound. Catalysts can enhance reaction rates, improve selectivity, and enable reactions to proceed under milder conditions.

For instance, in the synthesis of benzoxazole (B165842) derivatives from the condensation of 2-aminophenols and aldehydes, various catalytic systems have been explored. Lewis acidic ionic liquids supported on magnetic nanoparticles (LAIL@MNP) have been shown to be effective catalysts under solvent-free sonication, leading to high yields in short reaction times. nih.govresearchgate.net Zinc oxide nanoparticles (ZnO-NPs) have also been utilized as a catalyst for the initial condensation step to form a Schiff base, which can then be cyclized to the benzoxazole. nih.gov

In the context of pyrimidine (B1678525) synthesis, Lewis acids are common catalysts for the reaction between a chloropyrimidine derivative and a benzaldehyde precursor. For Suzuki-Miyaura coupling reactions to functionalize the pyrimidine ring with aryl groups, palladium catalysts are typically employed. The choice of catalyst can significantly impact the efficiency and outcome of the reaction.

Table 2: Catalysts in the Synthesis of Heterocyclic Derivatives from Aldehydes

Heterocycle Catalyst Reaction Type Advantages Reference
Benzoxazole LAIL@MNP Condensation/Cyclization Green, high yield, short reaction time nih.govresearchgate.net
Benzoxazole ZnO Nanoparticles Condensation Efficient for Schiff base formation nih.gov
Pyrimidine Lewis Acid Condensation Standard for this transformation

Diverse Derivatization Strategies for Functional Enhancement

The aldehyde group of this compound is a versatile handle for a wide array of chemical modifications, allowing for the synthesis of diverse derivatives with potentially enhanced biological or material properties.

Condensation Reactions for Schiff Base and Hydrazone Formation

One of the most fundamental reactions of aldehydes is their condensation with primary amines to form Schiff bases (imines) or with hydrazines to form hydrazones. researchgate.netscience.gov These reactions are typically straightforward, often proceeding with high yields upon mixing the reactants in a suitable solvent, sometimes with acid or base catalysis. scirp.orgacs.org

The resulting Schiff bases and hydrazones are not merely derivatives but also valuable intermediates for the synthesis of more complex heterocyclic systems. science.gov For example, Schiff bases derived from this compound can be used to synthesize thiazolidinone and azetidinone derivatives. figshare.com The formation of the characteristic azomethine (-C=N-) bond is a key step in these synthetic pathways. jecst.org

Synthesis of Chalcone (B49325) and Pyrazoline Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of compounds synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone. rltsc.edu.inchemrevlett.com In this reaction, this compound would react with a substituted acetophenone in the presence of a base, such as potassium hydroxide or sodium hydroxide, to yield the corresponding chalcone. researchgate.net

These chalcones are valuable precursors for the synthesis of pyrazoline derivatives. thepharmajournal.com The reaction of an α,β-unsaturated chalcone with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine leads to the cyclization and formation of a five-membered pyrazoline ring. dergipark.org.truomustansiriyah.edu.iqresearchgate.net The specific conditions, such as the solvent (e.g., ethanol, acetic acid) and the presence of a catalyst, can influence the reaction outcome. dergipark.org.trresearchgate.net

Table 3: Synthetic Pathway to Pyrazolines from this compound

Step Reaction Reactants Key Intermediate/Product Reference
1 Claisen-Schmidt Condensation This compound, Acetophenone derivative Chalcone derivative rltsc.edu.inresearchgate.net

Ring Closure and Incorporation into Fused Heterocyclic Systems (e.g., Benzimidazoles, Benzoxazoles, Pyrimidines)

The aldehyde functionality of this compound is instrumental in the construction of various fused heterocyclic systems. These reactions typically involve a condensation step followed by an intramolecular cyclization.

Benzimidazoles: These can be synthesized by the condensation of this compound with o-phenylenediamines. nih.govresearchgate.net The reaction can be promoted by various catalysts and conditions, including ultrasound irradiation in the presence of an oxidizing agent like sodium metabisulfite (B1197395) to prevent the formation of 1,2-disubstituted byproducts. nih.gov The resulting 2-arylbenzimidazole scaffold is a common motif in medicinal chemistry. nih.gov

Benzoxazoles: The synthesis of benzoxazoles involves the reaction of this compound with 2-aminophenols. nih.govsemanticscholar.org This condensation and subsequent cyclization can be facilitated by various methods, including the use of catalysts like LAIL@MNP under sonication. nih.gov

Pyrimidines: The incorporation of the 2-Chloro-4-(pyrrolidin-1-yl)phenyl moiety into a pyrimidine ring can be achieved through multi-step synthetic sequences. For example, a benzaldehyde derivative can be reacted with a suitable pyrimidine precursor. The synthesis of purines, which contain a fused pyrimidine ring, can also involve the formation of a Schiff base from a diamino-pyrimidine and a benzaldehyde, followed by cyclization. rsc.org

The ability to participate in these ring-forming reactions underscores the importance of this compound as a versatile building block in heterocyclic chemistry. bohrium.comresearchgate.net

Modifications at the Pyrrolidine Ring for Structural Diversity

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent feature in many natural products and pharmaceutical agents due to its favorable pharmacokinetic and pharmacodynamic properties. acs.org The ability to functionalize this ring in this compound opens up avenues for creating novel analogues with potentially enhanced biological activities. The conformation of the pyrrolidine ring can be controlled by the strategic placement of substituents, which in turn can influence its interaction with biological targets. nih.gov

While direct functionalization of the pyrrolidine ring in this compound is not extensively documented in publicly available literature, several established synthetic strategies for modifying N-arylpyrrolidines can be applied to achieve structural diversity. These methods primarily involve C-H bond activation and the use of pre-functionalized pyrrolidine precursors.

One of the most powerful techniques for the functionalization of pyrrolidines is the direct arylation of sp3 C-H bonds. Although not demonstrated on this compound itself, studies on N-phenylpyrrolidine have shown that catalytic arylation can occur selectively in the absence of a directing group using a ruthenium catalyst. This suggests that direct introduction of aryl groups at the α-position of the pyrrolidine ring could be a feasible strategy for diversification.

Another approach involves the enantioselective α-arylation of N-Boc-pyrrolidine. This method utilizes a palladium-catalyzed Negishi coupling of an in situ generated organozinc species, formed by deprotonation with s-BuLi/(-)-sparteine and transmetalation with ZnCl2. organic-chemistry.org This strategy allows for the introduction of a wide range of aryl groups with high enantioselectivity. While this would require subsequent N-arylation to form the desired benzaldehyde derivative, it provides a pathway to chiral, α-substituted pyrrolidine analogues.

The functionalization of pre-formed pyrrolidine rings, often derived from proline or hydroxyproline, is a common strategy in the synthesis of complex molecules. nih.gov For instance, substituted pyrrolidines can be synthesized and then coupled with the appropriate aromatic partner. This modular approach allows for the introduction of a wide variety of substituents at different positions of the pyrrolidine ring before its attachment to the 2-chloro-4-formylphenyl moiety.

The table below summarizes potential modifications at the pyrrolidine ring, drawing from established methodologies on related N-arylpyrrolidine systems.

Modification TypeReagents and ConditionsPotential Product
α-Arylation 1. s-BuLi, (-)-sparteine, Et2O, -78 °C2. ZnCl23. Ar-Br, Pd(OAc)2, t-Bu3P-HBF42-Chloro-4-(2-arylpyrrolidin-1-yl)benzaldehyde
α-Arylation (Direct) Ru(H)2(CO)(PCy3)3, Ar-I2-Chloro-4-(2-arylpyrrolidin-1-yl)benzaldehyde
Ring Construction From substituted prolines or other cyclic precursors followed by N-arylation2-Chloro-4-(substituted-pyrrolidin-1-yl)benzaldehyde

It is important to note that the presence of the electron-withdrawing aldehyde and chloro groups on the aromatic ring of this compound could influence the reactivity of the pyrrolidine ring in C-H activation reactions. The specific outcomes of these reactions would need to be determined experimentally. The development of methods for the direct and selective functionalization of the pyrrolidine ring in this important building block remains an active area of research.

Reactivity Profile and Mechanistic Investigations

Intrinsic Reactivity of the Aldehyde Functionality (e.g., Oxidation, Reduction, Nucleophilic Addition)

The aldehyde group is a primary site of chemical reactivity in the molecule, characterized by the electrophilic nature of its carbonyl carbon. This functionality readily undergoes oxidation, reduction, and nucleophilic addition reactions.

Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid. This transformation can be achieved using a variety of common oxidizing agents. The reaction generally proceeds through the formation of a hydrate (B1144303) (gem-diol) intermediate in aqueous media, which is then oxidized. asianpubs.org

Reduction: The aldehyde can be reduced to form the primary alcohol, [2-Chloro-4-(pyrrolidin-1-yl)phenyl]methanol. This is typically accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. youtube.com

Nucleophilic Addition: This is a hallmark reaction of aldehydes. youtube.com The partially positive carbonyl carbon is susceptible to attack by a wide range of nucleophiles. youtube.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, which pushes the pi electrons of the C=O bond onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate is then typically protonated in a subsequent step to yield an alcohol product. youtube.comlibretexts.org

The reactivity of the aldehyde in 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde is modulated by the substituents on the aromatic ring. The pyrrolidine (B122466) group, being a strong electron-donating group, increases electron density on the ring and, by extension, can slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). libretexts.org Conversely, the electron-withdrawing chloro group partially counteracts this effect. Aldehydes are generally more reactive towards nucleophilic addition than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. youtube.comlibretexts.org

Table 1: Summary of Reactions at the Aldehyde Functionality

Reaction Type Reagent(s) Typical Product
Oxidation KMnO₄, CrO₃, Ag₂O 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid
Reduction NaBH₄, LiAlH₄ [2-Chloro-4-(pyrrolidin-1-yl)phenyl]methanol

Reactivity of the Chlorophenyl Moiety (e.g., Further Substitution, Coupling Reactions)

The chlorophenyl ring serves as a scaffold that can undergo further substitution or participate in powerful carbon-carbon bond-forming reactions.

Further Substitution: The potential for further electrophilic aromatic substitution on the ring is governed by the directing effects of the existing substituents. The pyrrolidinyl group is a powerful activating, ortho-, para-director. The chloro group is a deactivating, ortho-, para-director. The aldehyde group is a deactivating, meta-director. The positions ortho to the strongly activating pyrrolidine group are the most likely sites for further electrophilic attack.

Coupling Reactions: The presence of the chlorine atom makes the molecule an excellent candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. wikipedia.org This reaction is a versatile method for forming biaryl compounds by coupling an organohalide with an organoboron species, typically a boronic acid or its ester. wikipedia.orglibretexts.org In this context, this compound would serve as the aryl halide partner. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems employing specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can effectively facilitate the coupling of these more challenging substrates. polyu.edu.hknih.gov

Table 2: Example of a Suzuki-Miyaura Coupling Reaction

Component Example Role
Aryl Halide This compound Electrophilic partner
Organoboron Reagent Phenylboronic acid Nucleophilic partner
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄ Catalyst
Ligand SPhos, XPhos, P(t-Bu)₃ Activates catalyst, facilitates C-Cl bond cleavage
Base K₂CO₃, K₃PO₄, Cs₂CO₃ Activates the organoboron reagent
Solvent Toluene, Dioxane, DMF Reaction medium
Product 2-Phenyl-4-(pyrrolidin-1-yl)benzaldehyde Cross-coupled biaryl product

Stereochemical Aspects of Reactions Involving the Pyrrolidine Moiety

The pyrrolidine ring is a significant structural motif in medicinal chemistry, valued for the three-dimensional architecture it imparts to molecules. researchgate.netnih.gov While the pyrrolidine ring in the parent compound is achiral, its stereochemical properties are crucial.

The five-membered ring is not planar and exists in puckered "envelope" or "twist" conformations. researchgate.netbeilstein-journals.org This non-planarity means that the substituents on the ring and the ring itself can create a specific and rigid three-dimensional shape. This conformational rigidity can influence the stereochemical outcome of reactions at other parts of the molecule, such as the aldehyde group, by sterically directing the approach of incoming reagents.

Furthermore, if reactions were to occur on the pyrrolidine ring itself (for instance, alpha-lithiation followed by quenching with an electrophile), new stereocenters could be created. The stereoselective synthesis of substituted pyrrolidines is a major area of chemical research, often employing proline, a chiral derivative, as a starting point or catalyst. mdpi.commdpi.com The inherent stereogenicity of the pyrrolidine scaffold is a key feature that allows for detailed exploration of a molecule's interaction with chiral biological targets like proteins. researchgate.netnih.gov

Mechanistic Studies of Key Transformation Pathways

Understanding the step-by-step mechanisms of the key reactions provides insight into how product formation is controlled.

Mechanism of Nucleophilic Addition:

Nucleophilic Attack: A nucleophile (:Nu⁻) attacks the electrophilic carbonyl carbon. libretexts.org This breaks the C=O pi bond, with the electrons moving to the electronegative oxygen atom.

Formation of Tetrahedral Intermediate: A tetrahedral alkoxide intermediate is formed, with the carbon atom changing from sp² to sp³ hybridization. libretexts.org

Protonation: The negatively charged oxygen atom of the alkoxide is protonated by an acid source (like H₃O⁺ or water) to yield the final neutral alcohol product. youtube.comlibretexts.org In acid-catalyzed additions involving weaker nucleophiles, the carbonyl oxygen is protonated first, which significantly increases the electrophilicity of the carbonyl carbon and makes it susceptible to attack by the weak nucleophile. youtube.com

Mechanism of Suzuki-Miyaura Coupling: The reaction proceeds via a catalytic cycle involving a palladium catalyst. libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the benzaldehyde derivative, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides. libretexts.org

Transmetalation: The organoboron reagent (R²-BY₂) reacts with a base to form an "ate" complex. This complex then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new organopalladium(II) complex. wikipedia.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orglibretexts.org

Advanced Spectroscopic Characterization and Computational Studies

Comprehensive Spectroscopic Techniques for Structural Elucidation

The definitive identification of 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde is achieved through a suite of spectroscopic methods, each providing unique insights into its molecular architecture.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons on the benzene (B151609) ring, and the protons of the pyrrolidine (B122466) ring. The aldehydic proton typically appears as a singlet in the downfield region (around 9.5-10.5 ppm). The aromatic protons would exhibit complex splitting patterns due to their coupling with each other, with chemical shifts influenced by the electron-donating pyrrolidinyl group and the electron-withdrawing chloro and aldehyde groups. The protons on the pyrrolidine ring would likely appear as multiplets in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include the carbonyl carbon of the aldehyde group (typically around 190 ppm), the aromatic carbons, and the carbons of the pyrrolidine ring. The substitution pattern on the benzene ring results in six distinct aromatic carbon signals. The chemical shifts of these carbons are influenced by the attached functional groups. For instance, the carbon attached to the electron-donating nitrogen of the pyrrolidine ring would be shifted upfield compared to an unsubstituted benzene ring.

SpectrumAtomPredicted Chemical Shift (ppm)Multiplicity
¹H NMRAldehyde H~9.8Singlet
¹H NMRAromatic H~6.5 - 7.8Multiplets
¹H NMRPyrrolidine CH₂~1.9 - 3.4Multiplets
¹³C NMRAldehyde C=O~190-
¹³C NMRAromatic C~110 - 155-
¹³C NMRPyrrolidine C~25, ~47-

Mass spectrometry is employed to determine the molecular weight and to gain structural information from the fragmentation patterns of this compound. The molecular ion peak ([M]⁺) would confirm the compound's molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern ([M+2]⁺) with an intensity ratio of approximately 3:1 would be observed.

Key fragmentation pathways for this molecule would likely involve:

Loss of the aldehyde group (-CHO).

Cleavage of the pyrrolidine ring.

Loss of a chlorine atom.

Fragmentation of the benzoyl cation formed after initial cleavages. docbrown.info

Analysis of the resultant fragment ions helps to piece together the molecule's structure, confirming the presence and connectivity of the benzaldehyde (B42025), chloro, and pyrrolidine moieties. researchgate.net

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. bohrium.comresearchgate.net The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Key characteristic absorption bands include:

C=O stretch (aldehyde): A strong, sharp peak typically found in the region of 1680-1700 cm⁻¹. nist.gov

C-H stretch (aldehyde): Two weak bands are often observed around 2720 cm⁻¹ and 2820 cm⁻¹.

Aromatic C=C stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ range.

C-N stretch (aromatic amine): A signal typically appearing in the 1250-1360 cm⁻¹ region.

C-Cl stretch: An absorption in the fingerprint region, usually between 600 and 800 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
AldehydeC=O Stretch1680 - 1700Strong
AldehydeC-H Stretch~2720 & ~2820Weak
Aromatic RingC=C Stretch1450 - 1600Medium-Weak
Aromatic AmineC-N Stretch1250 - 1360Medium
Alkyl HalideC-Cl Stretch600 - 800Medium-Strong

Computational Chemistry and In Silico Investigations

Computational chemistry provides a theoretical framework for understanding the properties of this compound at a molecular level, complementing experimental data.

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional geometry and electronic properties of molecules. conicet.gov.ar For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can determine the most stable conformation (optimized geometry). scienceopen.com These calculations provide precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can map the electron density distribution, highlighting the electronic effects of the chloro, pyrrolidinyl, and aldehyde substituents on the aromatic ring. This information is crucial for understanding the molecule's reactivity and intermolecular interactions. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The energy and localization of these orbitals are key indicators of a molecule's electronic behavior.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the pyrrolidine group.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. The LUMO is likely to be centered on the electron-deficient aldehyde group and the aromatic ring.

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

A typical molecular docking study for this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of a Target Protein: A biologically relevant protein target would be chosen. The protein's crystal structure would be obtained from a database like the Protein Data Bank (PDB). Water molecules and any existing ligands would typically be removed, and hydrogen atoms would be added.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the binding site of the protein, and various conformations and orientations would be sampled.

Analysis of Results: The results would be scored based on the predicted binding affinity (e.g., in kcal/mol). The binding poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's amino acid residues.

Without specific research, a hypothetical data table of docking results would look as follows:

Table 1: Hypothetical Molecular Docking Results for this compound This table is for illustrative purposes only and is not based on actual experimental data.

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Example Kinase (XXXX)-8.5LYS76, GLU91Hydrogen Bond
LEU130, VAL34Hydrophobic
TYR90Halogen Bond (with Cl)
Example Protease (YYYY)-7.2ASP102, SER195Hydrogen Bond
TRP215, PHE41Hydrophobic

Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADMET)

ADMET prediction involves using computational models to estimate the pharmacokinetic and pharmacodynamic properties of a compound. These predictions are vital for assessing a molecule's potential as a drug candidate. Software like SwissADME, pkCSM, or Discovery Studio are commonly used for these in silico analyses.

For this compound, a predictive analysis would assess properties such as:

Absorption: Gut-blood barrier permeability and oral bioavailability.

Distribution: Blood-brain barrier penetration, plasma protein binding.

Metabolism: Likelihood of being a substrate or inhibitor for cytochrome P450 enzymes.

Excretion: Prediction of clearance pathways.

Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and other toxic effects.

A summary of such a predictive study is presented in the hypothetical table below.

Table 2: Predicted ADMET Properties of this compound This table is for illustrative purposes only and is not based on actual predictive data.

PropertyPredicted Value/ClassificationConfidence Level
Absorption
GI AbsorptionHighHigh
Oral Bioavailability Score0.55N/A
Distribution
BBB PermeantYesModerate
Plasma Protein Binding~90%Moderate
Metabolism
CYP1A2 InhibitorYesHigh
CYP2C9 InhibitorNoHigh
CYP3A4 InhibitorYesModerate
Toxicity
Ames MutagenicityNegativeHigh
hERG I InhibitionLow RiskModerate

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. It maps the electron distribution of a molecule within its crystalline environment. This analysis helps in understanding the forces that govern crystal packing, such as hydrogen bonds, halogen bonds, and van der Waals forces.

A Hirshfeld analysis for this compound would require its crystal structure, determined via X-ray crystallography. The analysis would generate:

d_norm surfaces: These maps highlight regions of close intermolecular contact, with red spots indicating interactions shorter than the van der Waals radii (e.g., strong hydrogen bonds).

A hypothetical breakdown of intermolecular contacts from a Hirshfeld analysis is shown below.

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table is for illustrative purposes only and is not based on actual crystallographic data.

Interaction TypeContribution (%)
H···H45.5%
C···H / H···C25.0%
O···H / H···O12.8%
Cl···H / H···Cl10.2%
N···H / H···N5.5%
Other1.0%

This analysis would reveal the dominant forces in the crystal structure, with H···H contacts typically being the most abundant. The presence of significant Cl···H contacts would underscore the role of the chlorine atom in directing the crystal packing through halogen bonding.

Enzyme Inhibition Studies

The core structure of this benzaldehyde derivative has been modified to explore its potential as an inhibitor of various enzymes critical to disease pathways.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA, RNA, and certain amino acids, making it a significant target for antimicrobial and anticancer therapies. nih.govrjpbr.comnih.gov Inhibition of DHFR disrupts the folate metabolic pathway, leading to a halt in cellular proliferation. nih.govmdpi.com

While direct studies on DHFR inhibition by this compound derivatives are not extensively documented, research into structurally related compounds highlights the potential of this chemical class. For instance, a series of novel thiosemicarbazones derived from 4-piperidine-benzaldehyde has been synthesized and evaluated for DHFR inhibitory activity. nih.gov Thiosemicarbazones are recognized as a prominent family of DHFR inhibitors. nih.gov In one study, 4-piperidine-based thiosemicarbazones demonstrated potent inhibition of the DHFR enzyme, with IC₅₀ values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. nih.gov The synthesis of the precursor, 4-piperidine-(1-yl)-benzaldehyde, involves the reaction of 4-fluorobenzaldehyde (B137897) with piperidine (B6355638), a process analogous to the synthesis of the pyrrolidine-containing title compound. nih.gov This suggests that derivatives of this compound, such as thiosemicarbazones, could be promising candidates for DHFR inhibition.

Table 1: DHFR Inhibitory Activity of 4-Piperidine-Based Thiosemicarbazone Derivatives This table is representative of data for structurally related compounds, not direct derivatives of this compound.

Compound DerivativeStructureIC₅₀ (µM)
5p4-piperidine-based thiosemicarbazone13.70 ± 0.25
Range for series 5(a-s)4-piperidine-based thiosemicarbazones13.70 to 47.30

Aldehyde dehydrogenases (ALDHs) are a family of enzymes responsible for oxidizing aldehydes to carboxylic acids, playing a role in cellular detoxification. nih.gov Certain ALDH isozymes, such as ALDH1, are implicated in cancer cell resistance. nih.gov

Analogues of this compound have been investigated as ALDH inhibitors. A well-known reversible inhibitor of ALDH1 is 4-(Diethylamino)benzaldehyde (B91989) (DEAB), which can be considered an analogue where the pyrrolidine ring is replaced by two ethyl groups. nih.gov Research into other analogues has also been conducted. For example, studies on chlorpropamide (B1668849) analogues have identified selective inhibitors of ALDH3A1. nih.gov Furthermore, a series of benzyloxybenzaldehyde derivatives were designed and synthesized, leading to the discovery of potent and selective inhibitors for the ALDH1A3 isoform, with IC₅₀ values as low as 0.23 µM. mdpi.com These findings underscore the potential of substituted benzaldehydes, including analogues of this compound, as a source for novel ALDH inhibitors.

Table 2: ALDH Inhibitory Activity of Benzaldehyde Analogues This table includes data for analogues and related benzaldehyde derivatives.

Analogue/DerivativeTarget ALDH IsoformInhibitory Activity (IC₅₀)
4-(Diethylamino)benzaldehyde (DEAB)ALDH1Ki = 4 nM
Benzyloxybenzaldehyde derivative (ABMM-15)ALDH1A30.23 µM
Benzyloxybenzaldehyde derivative (ABMM-16)ALDH1A31.29 µM

Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes, making them established targets for cancer chemotherapy. nih.govresearchgate.net There are currently no specific research findings available from the conducted searches detailing the Topoisomerase I inhibitory activity of this compound or its direct derivatives. Studies have identified other classes of molecules, such as certain nitrofuran-based compounds and natural products, as inhibitors of this enzyme. researchgate.netnih.gov

The broader enzymatic and receptor binding profile of this compound is not well-defined in the available literature. Research into related structures includes the study of benzaldehyde lyase, which utilizes benzaldehyde as a substrate. nih.gov Additionally, pyrrolidine-based structures are known to be effective organocatalysts, though this application is in chemical synthesis rather than biological enzyme inhibition. mdpi.com Specific studies detailing the binding of this compound to other enzymes or receptors have not been identified in the performed searches.

Antimicrobial Efficacy

The search for new antimicrobial agents is a critical area of research. Derivatives of benzaldehyde and compounds containing the pyrrolidine moiety have shown promise in this field.

The benzaldehyde scaffold is a component of various compounds synthesized to evaluate antibacterial properties. For example, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives, synthesized from substituted benzaldehydes, demonstrated moderate to high antibacterial action against both Gram-positive and Gram-negative bacteria. researchgate.net In another study, derivatives of 2-benzylidene-3-oxobutanamide were synthesized and showed significant activity against resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.gov

Furthermore, the pyrrolidine ring itself is a structural feature in many compounds with known antimicrobial effects. nih.govresearchgate.net Derivatives of pyrrolidine-2,5-dione have been shown to possess moderate antibacterial and antifungal activities. nih.govresearchgate.net These findings suggest that derivatives of this compound could be synthesized to create novel agents with potential antibacterial efficacy.

Table 3: Antibacterial Activity of Structurally Related Benzaldehyde and Pyrrolidine Derivatives This table presents data on the minimum inhibitory concentration (MIC) or percentage inhibition for derivatives of related scaffolds.

Derivative ClassTest OrganismActivity
(Z)-2-(4-nitrobenzylidene)-3-oxobutanamideS. aureus-MRSAMIC = 2 µg/mL
(Z)-2-(3-nitrobenzylidene)-3-oxobutanamideA. baumannii-MDR98.2% inhibition at 16 µg/mL
Pyrrolidine-2,5-dione derivative (Compound 8)S. aureusMIC = 16 µg/mL
N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamidesVarious BacteriaModerate to High Activity

Antifungal Activity

While direct studies on the antifungal properties of this compound are not extensively documented, research on related compounds provides valuable insights. Pyrrolidine alkaloids and their derivatives have demonstrated notable antifungal and antibacterial properties. frontiersin.org The presence of halogen substituents on such molecules has been shown to be crucial for their antimicrobial efficacy. frontiersin.org

Similarly, various benzaldehyde derivatives have been identified as potent antifungal agents. nih.gov Their mechanism of action is often attributed to the disruption of cellular antioxidation systems in fungi. nih.gov Structure-activity relationship studies of benzaldehyde analogs have revealed that the nature and position of substituents on the aromatic ring significantly influence their antifungal potency. nih.govresearchgate.net For instance, some studies have shown that specific hydroxyl and methoxy (B1213986) substitutions can enhance antifungal activity. nih.gov Given that this compound possesses both a halogen substituent and a pyrrolidine group, it represents a promising candidate for future antifungal research.

Anticancer and Cytotoxicity Investigations

The potential of this compound and its analogs as anticancer agents has been an area of active investigation. The core structures, including substituted benzaldehydes and pyrrolidine-containing molecules, are known to be present in numerous compounds with antiproliferative effects.

Antiproliferative Effects in Various Cancer Cell Lines (e.g., Lung Cancer, Prostate Cancer, Breast Cancer, Lymphoma, Colon Cancer)

Research has demonstrated the antiproliferative activity of compounds structurally related to this compound across a range of cancer cell lines.

A study on 4-(diethylamino)benzaldehyde analogs for prostate cancer identified a series of compounds with cytotoxic effects. nih.govnih.gov Notably, this study included the synthesis of 3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde , a positional isomer of the title compound, highlighting the relevance of this chemical scaffold in prostate cancer research. nih.govacs.org

Derivatives of 2-oxo-3-phenylquinoxaline have been synthesized and evaluated for their anticancer activity against colorectal cancer (HCT-116) cells, with some compounds showing significant reductions in cell viability. nih.gov Furthermore, 2-hydroxycinnamaldehyde, a phenylpropanoid, has been shown to exhibit antiproliferative effects in HCT116 colon cancer cells and suppress tumor growth in a xenograft model. elsevierpure.com

In the context of breast cancer, a new pyrrole (B145914) derivative has demonstrated the ability to induce ferroptosis in triple-negative breast cancer cells. acs.org Other studies have explored the antiproliferative activities of various heterocyclic compounds containing moieties similar to those in this compound against breast cancer cell lines.

With regard to lymphoma, lenalidomide, a derivative of thalidomide, has been investigated in combination with other chemotherapeutic agents, showing at least partially additive effects in mantle cell lymphoma and diffuse large B-cell lymphoma cell lines. elsevierpure.com

The following table summarizes the antiproliferative activities of selected related compounds against various cancer cell lines.

Compound/DerivativeCancer Cell Line(s)Observed EffectReference(s)
3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde Prostate CancerSynthesized for evaluation nih.govacs.org
2-oxo-3-phenylquinoxaline derivativesColorectal Cancer (HCT-116)Significant reduction in cell viability nih.gov
2-hydroxycinnamaldehydeColorectal Cancer (HCT116)Antiproliferative effects and tumor growth suppression elsevierpure.com
New Pyrrole DerivativeTriple Negative Breast Cancer, Colorectal CancerInduction of ferroptosis acs.org
Lenalidomide CombinationsMantle Cell Lymphoma, Diffuse Large B-cell LymphomaAdditive antiproliferative effects elsevierpure.com

Evaluation of Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

The cytotoxic effects of benzaldehyde and its derivatives are often linked to the induction of apoptosis and cell cycle arrest. Benzaldehyde itself has been shown to induce cytotoxic and apoptotic effects in cultured human lymphocytes, with evidence of DNA damage. nih.gov

Substituted N-substituted benzamides have been found to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspase-9. nih.gov These compounds were also observed to cause a G2/M cell cycle block. nih.gov Similarly, protocatechualdehyde, a phenolic aldehyde, has been reported to induce S-phase arrest and apoptosis in human colorectal carcinoma cells. mdpi.com

Studies on other related heterocyclic compounds have also elucidated their mechanisms of action. For instance, certain benzimidazole (B57391) derivatives have been shown to arrest the cell cycle at different phases and trigger apoptosis, potentially through the inhibition of EGFR kinase. mdpi.com Novel 2-substituted-quinoxaline analogs have been found to induce cell cycle arrest at the G1 transition and trigger apoptosis in breast cancer cells. rsc.org

Anti-inflammatory Potential

The anti-inflammatory potential of structures related to this compound is supported by several lines of evidence. Pyrrolidine derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing significant effects, which are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net

Furthermore, benzaldehyde derivatives isolated from marine fungi have demonstrated marked anti-inflammatory effects in lipopolysaccharide-stimulated macrophages. nih.gov These compounds were found to inhibit the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂), and to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The anti-inflammatory mechanism of some benzaldehyde derivatives is also linked to the activation of the Nrf2-HO-1 signaling pathway, which helps to reduce oxidative stress. nih.gov

Antidiabetic Activity

The pyrrolidine scaffold is a key feature in a number of compounds investigated for their antidiabetic properties. researchgate.netnih.gov Pyrrolidine derivatives have been designed as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.gov By inhibiting these enzymes, these compounds can help to lower postprandial blood glucose levels. nih.gov Additionally, pyrrolidine sulfonamide derivatives have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a well-established target for the treatment of type 2 diabetes. frontiersin.org

Plant alkaloids, including those with a pyrrolidine structure, have also been identified as having antidiabetic potential. iipseries.org Their mechanisms of action can include reducing blood glucose levels and improving insulin (B600854) secretion. iipseries.org While direct evidence for the antidiabetic activity of this compound is not yet available, the presence of the pyrrolidine moiety suggests that it could be a valuable starting point for the design of new antidiabetic agents. Research on benzamide derivatives has also shown their potential as glucokinase activators, another avenue for diabetes treatment. nih.gov

Plant Growth Regulation Effects of Related Structures

Benzaldehyde and its derivatives have been identified as a new class of plant growth regulators. researchgate.netkoreascience.kr Studies have shown that these compounds can exhibit both inhibitory and, in some cases, promotional effects on plant growth, particularly on root development. researchgate.net

Significantly, the introduction of halogen atoms, such as fluorine or bromine, to the benzene ring of benzaldehyde oximes has been found to enhance their phytotoxic activity. nih.gov This suggests that the chloro-substituent in this compound could contribute to its potential as a plant growth regulator. These halogenated benzaldehyde derivatives have been shown to inhibit germination, root growth, and transpiration in higher plants. nih.gov

In-depth Analysis of this compound: Biological Activity and Toxicological Profile

Currently, there is a notable absence of specific research data in publicly accessible scientific literature concerning the direct biological activities and toxicity profile of the chemical compound this compound. While the broader chemical classes to which this molecule belongs, namely pyrrolidine and benzaldehyde derivatives, have been the subject of extensive study, information focusing explicitly on this particular substituted benzaldehyde is scarce. This article addresses the current state of knowledge based on available information.

Biological Activity and Medicinal Chemistry Research Applications

Comprehensive searches of scientific databases and patent literature did not yield specific studies detailing the biological activities of 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde. The potential for this compound in medicinal chemistry is largely inferred from the activities of related compounds.

There is no specific research available on the general biological properties or potential therapeutic effects in infectious diseases of this compound.

However, the pyrrolidine (B122466) ring is a core structure in numerous natural and synthetic compounds that exhibit a wide range of biological functions, including antimicrobial, antitumor, and antiviral activities. sphinxsai.com Similarly, various benzaldehyde (B42025) derivatives have been investigated for their biological properties. For instance, a 2024 study explored thiosemicarbazones, which are derivatives formed from 4-pyrrolidinyl-benzaldehyde, as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for microbial and cancer cell proliferation. rsc.org This suggests that the parent aldehyde, this compound, serves as a valuable starting material or intermediate for synthesizing potentially bioactive molecules.

Despite the recognized potential of its constituent chemical motifs, no studies have been published that specifically screen or evaluate this compound for its efficacy against bacterial, fungal, viral, or other pathogenic agents.

Detailed toxicological data for this compound in any biological model is not available in the current scientific literature. No studies were found that assessed its cytotoxicity, genotoxicity, or other toxicological endpoints.

For context, the toxicity of related but distinct compounds has been evaluated. For example, research on a series of N-phenyl and benzylic cyclic imides, including some with a pyrrolidinedione ring, examined their cytotoxicity in HepG2 cells. nih.gov These studies, however, did not include this compound. The parent compound, benzaldehyde, is known to be an inhalation irritant. science.gov Without direct experimental data, the toxicity profile of this compound remains uncharacterized.

Structure Activity Relationship Sar Studies

Correlation of Chemical Structure with Biological Activity and Potency

The biological activity of compounds containing a substituted benzaldehyde (B42025) is often linked to their ability to interact with biological targets. For instance, in a series of benzimidazole-based substituted benzaldehyde derivatives screened for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, the nature and position of substituents on the phenyl ring were critical for potency. mdpi.com One of the most potent compounds in the series featured chloro groups at the 3 and 4 positions of the phenyl ring. mdpi.com This suggests that the electronic properties and spatial arrangement of substituents on the benzaldehyde ring are key determinants of biological activity.

Similarly, studies on pyrrolidine (B122466) pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib showed that specific substitutions on the pyrrolidine scaffold are essential for inhibitory activity. nih.gov The modification of functionalities and stereochemistry at different positions on the pyrrolidine ring had varying effects on the inhibitory properties of the compounds. nih.gov

The following table, adapted from a study on benzimidazole-based substituted benzaldehyde derivatives, illustrates the impact of substitution on inhibitory activity against AChE and BuChE.

Table 1: Inhibitory Potency of Substituted Benzaldehyde Derivatives

Compound Substitution AChE IC₅₀ (µM) BuChE IC₅₀ (µM)
1 2-Chloro 0.060 ± 0.001 0.090 ± 0.002
2 4-Chloro 0.070 ± 0.002 0.10 ± 0.001
3 3,4-Dichloro 0.050 ± 0.001 0.080 ± 0.001
4 2-Nitro 0.11 ± 0.001 0.13 ± 0.002
5 3-Nitro 0.12 ± 0.002 0.14 ± 0.001
6 4-Nitro 0.10 ± 0.001 0.12 ± 0.001
7 2-Hydroxy 0.15 ± 0.001 0.18 ± 0.002
8 4-Hydroxy 0.14 ± 0.002 0.17 ± 0.001
9 4-Dimethylamino 0.13 ± 0.001 0.16 ± 0.001
10 3-Bromo 0.080 ± 0.001 0.11 ± 0.002

Data sourced from a study on benzimidazole-based substituted benzaldehydes and is intended for illustrative purposes of substitution effects. mdpi.com

Influence of Chloro-Substitution Position on Pharmacological Profile

The position of the chloro-substituent on the benzaldehyde ring is a critical factor in determining the pharmacological profile of a molecule. Halogen atoms, like chlorine, can influence a compound's lipophilicity, electronic character, and metabolic stability, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins.

In the context of the aforementioned benzimidazole-based benzaldehyde derivatives, a comparison between a 2-chloro (compound 1) and a 4-chloro (compound 2) substitution showed comparable, potent inhibitory activity against both AChE and BuChE. mdpi.com However, the 3,4-dichloro substituted analog (compound 3) exhibited slightly enhanced potency, indicating that the cumulative electronic and steric effects of multiple halogen substitutions can be advantageous for activity. mdpi.com

Research on chiral chloroquine (B1663885) analogues has also highlighted the significance of the chloro group in antimalarial activity. nih.gov These studies suggest that the chloro group can participate in crucial interactions within the binding pocket of the biological target. nih.gov While these findings are on different molecular scaffolds, they underscore the general principle that the precise placement of a chloro substituent is a key consideration in drug design.

Role of the Pyrrolidine Moiety in Ligand-Receptor Interactions and Pharmacophore Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its unique structural and chemical properties. nih.gov Its non-planar, puckered conformation allows for the presentation of substituents in distinct three-dimensional orientations, which can be crucial for optimal ligand-receptor interactions. nih.gov The nitrogen atom within the pyrrolidine ring imparts basicity and can act as a hydrogen bond acceptor, a key feature in many pharmacophores. nih.gov

The versatility of the pyrrolidine scaffold is demonstrated in its incorporation into a wide range of biologically active molecules, including anticancer, antidiabetic, and anti-inflammatory agents. nih.gov The ability to control the stereochemistry at the chiral centers of the pyrrolidine ring allows for the fine-tuning of binding affinity and selectivity. For example, in a series of G-protein coupled receptor 40 (GRP40) agonists, the stereochemistry of substituents on the pyrrolidine ring was shown to be a determining factor for agonist activity. nih.gov

Furthermore, the nitrogen atom of the pyrrolidine ring is a common site for substitution, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov This highlights the importance of the pyrrolidine nitrogen in anchoring the molecule to its target or in modulating its physicochemical properties. In the case of 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde, the pyrrolidinyl group is attached at the N-1 position to the benzaldehyde ring.

Impact of Aldehyde Functionality on Target Selectivity and Reactivity

The aldehyde group is a reactive functional group that can participate in various chemical reactions, including the formation of Schiff bases with primary amines, such as the side chains of lysine (B10760008) residues in proteins. This reactivity can be exploited in the design of covalent inhibitors, which form a stable bond with their target protein, often leading to prolonged and potent biological effects.

However, the reactivity of the aldehyde group can also lead to non-specific binding and potential toxicity. Therefore, the electronic environment of the aldehyde group, as influenced by other substituents on the aromatic ring, is crucial for modulating its reactivity and achieving target selectivity. In this compound, the electron-donating pyrrolidine group at the para-position and the electron-withdrawing chloro group at the ortho-position will influence the electrophilicity of the aldehyde carbon. This electronic interplay can fine-tune the reactivity of the aldehyde, potentially enhancing its selectivity for a specific biological target.

Design and Synthesis of Analogues for SAR Elucidation

To fully elucidate the SAR of this compound, a systematic approach to the design and synthesis of analogues is necessary. This would involve the preparation of a series of compounds with variations at key positions.

Modifications to the Benzaldehyde Ring:

Position of the Chloro Group: Synthesizing isomers with the chloro group at the 3- and 4-positions of the benzaldehyde ring would provide direct insight into the influence of this substituent's location.

Nature of the Halogen: Replacing the chloro group with other halogens (fluoro, bromo, iodo) would help to understand the role of electronegativity and atomic size at this position.

Other Substituents: Introducing other electron-withdrawing or electron-donating groups in place of the chloro substituent would further clarify the electronic requirements for activity.

Modifications to the Pyrrolidine Moiety:

Ring Size: Synthesizing analogues with different sized rings, such as piperidine (B6355638) or azetidine, would reveal the optimal ring size for interaction with the target. A study on pyrrolidine analogues of lobelane (B1250731) demonstrated that reducing the ring size from a piperidine to a pyrrolidine had a significant impact on binding affinity and function. nih.gov

Substitution on the Pyrrolidine Ring: Introducing substituents at various positions on the pyrrolidine ring could explore additional binding pockets and enhance potency and selectivity.

The synthesis of such analogues could be guided by established synthetic methodologies for pyrrolidine derivatives and substituted benzaldehydes. mdpi.comajphs.com For example, the synthesis of pyrrolidine-functionalized nucleoside analogs has been achieved through SNAr addition-elimination reactions of halogenated precursors. umn.edu

The following table outlines a hypothetical set of analogues that could be synthesized to probe the SAR of this compound.

Table 2: Proposed Analogues for SAR Studies

Analogue Modification Rationale
A1 3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde Investigate positional isomerism of the chloro group.
A2 2-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde Evaluate the effect of a different halogen.
A3 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde Evaluate the effect of a different halogen.
A4 2-Methyl-4-(pyrrolidin-1-yl)benzaldehyde Replace the halogen with an alkyl group.
A5 2-Chloro-4-(piperidin-1-yl)benzaldehyde Explore the effect of a larger heterocyclic ring.
A6 2-Chloro-4-(azetidin-1-yl)benzaldehyde Explore the effect of a smaller heterocyclic ring.

| A7 | 2-Chloro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde | Introduce a polar group on the pyrrolidine ring. |

Advanced Research Applications and Future Directions

Development as Precursors for Novel Pharmaceutical Compounds

The structural framework of 2-chloro-4-(pyrrolidin-1-yl)benzaldehyde incorporates key features that are highly valued in medicinal chemistry. The pyrrolidine (B122466) ring is a prevalent motif in numerous FDA-approved drugs, prized for its ability to increase the three-dimensionality of a molecule, which can enhance binding to biological targets. figshare.com The benzaldehyde (B42025) group serves as a crucial synthetic handle for constructing more complex molecular architectures.

Research indicates that related structures, such as 4-(pyrrolidin-1-ylmethyl)benzaldehyde, are considered important intermediates in the synthesis of small-molecule anticancer drugs. atlantis-press.com The aldehyde functionality allows for a variety of chemical transformations, including reductive amination and condensation reactions, to build out larger pharmacophores.

Furthermore, the broader class of pyrazolopyridines, which can be synthesized from precursors containing similar structural elements, have been patented as potent kinase inhibitors. google.com Kinases are critical targets in oncology and inflammatory diseases, and the development of novel inhibitors is a major focus of drug discovery. google.com The chloro-substituent on the phenyl ring of this compound can serve to modulate the electronic properties of the molecule and provides a potential vector for further chemical modification, influencing the compound's pharmacokinetic and pharmacodynamic profile. nih.gov The strategic use of such halogenated aromatic compounds is a common tactic in the design of modern pharmaceuticals. nih.gov

Utility as Chemical Probes for Elucidating Biological Pathways

Chemical probes are essential tools for dissecting complex biological processes. The aldehyde group within this compound makes it a candidate for incorporation into probes designed to react with specific biological molecules or to be visualized within cellular environments. The development of fluorescent probes for detecting various analytes is an active area of research. rsc.org

One established strategy involves the condensation of substituted benzaldehydes with fluorescent cores, such as BODIPY, to create "turn-on" fluorescent sensors. rsc.org This reaction elongates the conjugated system of the dye, shifting its emission wavelength and providing a detectable signal. The specific substituents on the benzaldehyde can tune the probe's properties. The pyrrolidine and chloro groups on the target compound could modulate the reactivity and spectral properties of such a probe.

Moreover, probes have been designed to specifically detect pyrrolidine itself, highlighting the interest in this chemical moiety within biological contexts. nih.gov While this compound has not been explicitly reported as a chemical probe, its structure lends itself to such applications. For example, it could be used to synthesize derivatives for imaging applications, such as Positron Emission Tomography (PET), where functionalized aldehydes are valuable precursors for radiolabeled tracers. rug.nl The development of probes to track systemic aldehydes in disease models is also an area of significant interest, where molecules that can react specifically with biological targets can provide valuable diagnostic information. nih.gov

Potential in Materials Science and Chemo-sensing Applications

The reactivity of the aldehyde functional group extends its utility beyond biology and into the realm of materials science and chemical sensing. Benzaldehyde-functionalized polymers are being explored for creating advanced materials with dynamic properties. nih.gov For instance, polymers incorporating benzaldehyde derivatives can be used to form hydrogels through reversible Schiff base linkages, leading to materials with self-healing capabilities. researchgate.net

The compound this compound could be copolymerized with other monomers, such as phthalaldehyde, to create functional, degradable polymer networks. figshare.comacs.org The pendant pyrrolidinyl and chloro groups would impart specific properties to the resulting polymer, potentially influencing its solubility, thermal stability, and degradability. Such materials could be designed to degrade under specific triggers, like changes in pH, making them suitable for applications in drug delivery or as temporary scaffolds. acs.org

In the field of chemosensors, substituted benzaldehydes are used to construct molecules capable of detecting specific ions or small molecules. nih.gov Schiff base condensation reactions involving functionalized benzaldehydes can yield colorimetric and fluorescent sensors. nih.gov A sensor for the fluoride (B91410) anion, for example, was developed from a 2,5-dihydroxybenzaldehyde (B135720) derivative. nih.gov The electronic properties conferred by the pyrrolidine and chlorine substituents could be harnessed to design novel chemosensors based on the this compound scaffold, tailored for high sensitivity and selectivity towards specific analytes.

Challenges and Opportunities in Translational Research and Drug Discovery

Translating a promising chemical compound from a laboratory curiosity into a clinical therapy or a commercial product is a complex, multi-stage process fraught with challenges. For a molecule like this compound, the journey begins with its role as a building block. A primary challenge is the optimization of synthetic routes to ensure scalability and cost-effectiveness for producing large quantities of the compound and its derivatives. atlantis-press.com

A significant hurdle in drug discovery is "de-risking" novel biological targets and chemical matter. curiaglobal.com While the pyrrolidine scaffold is well-represented in approved drugs, the specific combination of substituents in this compound may lead to unforeseen challenges in absorption, distribution, metabolism, and excretion (ADME) or toxicity profiles of its derivatives. Overcoming the "chemical space" problem—the vast number of possible molecules to synthesize and test—is a major rate-limiting step in finding effective new drugs. curiaglobal.com

However, these challenges also present opportunities. The unique structure of this compound offers a distinct starting point for exploring new areas of chemical space. The development of novel kinase inhibitors, for which this compound is a potential precursor, remains a high-priority area with significant therapeutic and commercial potential. google.com Furthermore, overcoming synthetic challenges can itself be an opportunity for innovation, leading to new chemical methods and more efficient manufacturing processes. curiaglobal.com Success in this area requires a multidisciplinary approach, combining chemistry, biology, and pharmacology to navigate the path from initial synthesis to a potential real-world application.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming chemical synthesis and drug discovery. These computational tools offer powerful new ways to navigate the complexities of designing and producing novel molecules like this compound and its derivatives.

AI/ML models can be trained on vast datasets of chemical reactions to predict the outcomes of synthetic steps, optimize reaction conditions, and even propose entirely new synthetic routes. This can significantly accelerate the "make" phase of the design-make-test-analyze cycle in drug discovery. For a specific building block like this compound, ML algorithms could predict which subsequent reactions are most likely to succeed, saving time and resources in the lab.

In the context of compound design, generative AI models can now design novel molecules with specific desired properties. A researcher could use an AI model to generate derivatives of this compound that are predicted to have high binding affinity for a particular kinase, while also possessing favorable drug-like properties. Recently developed methods like PRODIGY (PROjected DIffusion for controlled Graph Generation) allow scientists to generate complex 3D molecular structures that meet specific, user-defined constraints, such as a certain number of atoms or bond types. google.com This technology could be applied to design novel kinase inhibitors or materials based on the this compound scaffold, guiding synthetic efforts toward the most promising candidates and accelerating the pace of innovation.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution at the 4-position of 2-chloro-4-fluorobenzaldehyde using pyrrolidine. For example, substituting fluorine with pyrrolidine in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours yields the target compound . Catalyst choice (e.g., K₂CO₃ or Cs₂CO₃) significantly impacts yield; Cs₂CO₃ may improve efficiency due to stronger basicity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yields typically range from 45–65%, but microwave-assisted synthesis could reduce reaction time .

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • NMR : Key signals include the aldehyde proton (δ ~10.1 ppm, singlet) and pyrrolidine protons (δ ~1.8–2.7 ppm, multiplet) in 1^1H NMR. Aromatic protons appear as doublets (δ ~7.5–8.0 ppm) due to chloro and pyrrolidine substituents .
  • IR : Stretching vibrations for aldehyde (C=O, ~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray analysis (e.g., using Mo-Kα radiation) resolves bond angles and torsional strain in the pyrrolidine-benzaldehyde linkage .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Moderately soluble in ethanol and DMSO (>10 mg/mL) but poorly soluble in water (<1 mg/mL). For aqueous reactions, use co-solvents like DMSO/water mixtures .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation. Avoid prolonged exposure to light or moisture, which may degrade the pyrrolidine moiety .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution. The chloro substituent acts as an electron-withdrawing group, activating the aldehyde for nucleophilic addition or Suzuki-Miyaura coupling at the 2-position . Compare HOMO/LUMO energies with analogous benzaldehydes to predict regioselectivity .

Q. What strategies resolve contradictory SAR data in derivatives of this compound?

  • Case Study : If a derivative shows unexpected bioactivity, analyze steric effects using molecular docking (e.g., AutoDock Vina) and compare torsion angles from X-ray data . For example, bulky substituents on pyrrolidine may hinder binding despite favorable electronic properties . Validate hypotheses via synthetic modification (e.g., replacing pyrrolidine with piperidine) and reassay .

Q. How can researchers evaluate the compound’s stability under catalytic conditions (e.g., acidic/basic media)?

  • Experimental Design :

  • Acidic Conditions : Stir the compound in HCl (1M) at 25°C and monitor degradation via HPLC at 0, 6, 12, and 24 hours. The aldehyde group is prone to hydration in strong acids .
  • Basic Conditions : Test in NaOH (0.1M) with TLC tracking. Base may deprotonate pyrrolidine, leading to ring-opening side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.